molecular formula C13H18O3 B2464239 4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid CAS No. 4705-97-9

4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid

Cat. No.: B2464239
CAS No.: 4705-97-9
M. Wt: 222.284
InChI Key: XOBZQMGCZYSQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid is an organic compound with a complex structure that includes a methoxy group, two methyl groups, and a butyric acid moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-2,5-dimethylbenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways to elicit biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2,5-dimethylbenzaldehyde: A precursor in the synthesis of 4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid.

    4-Methoxy-2,5-dimethylphenylboronic acid: Another compound with a similar phenyl structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and dimethyl substitutions on the phenyl ring, along with the butyric acid moiety, make it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-methoxy-2,5-dimethylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-8-12(16-3)10(2)7-11(9)5-4-6-13(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBZQMGCZYSQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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